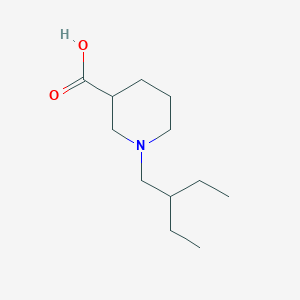

1-(2-Ethylbutyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethylbutyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXIOAJUFBTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Precursors

One of the most established routes to piperidinecarboxylic acids is the catalytic hydrogenation of pyridinecarboxylic acid isomers. This method has been documented in patent CN102174011A, which describes the preparation of 3-piperidinecarboxylic acid (nipecotic acid) by hydrogenating 3-pyridinecarboxylic acid under controlled conditions:

- Catalyst : Palladium on carbon (Pd/C), typically 5% Pd content

- Solvent : Water

- Reaction conditions :

- Temperature: 90–100 °C

- Pressure: 4–5 MPa hydrogen pressure

- Reaction time: 3–4 hours

- Procedure :

- The pyridinecarboxylic acid, water, and Pd/C are loaded into an autoclave.

- The system is purged with nitrogen to remove oxygen, then hydrogen is introduced.

- Hydrogenation proceeds until no starting material remains, monitored by sampling.

- The catalyst is filtered off, and the solution is concentrated under reduced pressure to remove about 50% moisture.

- Addition of methanol induces crystallization of the piperidinecarboxylic acid, which is isolated by cooling and centrifugation.

This method yields high-purity nipecotic acid with molar yields around 85% relative to the starting pyridinecarboxylic acid.

Alkylation of Piperidine-3-carboxylic Acid

To obtain 1-(2-Ethylbutyl)piperidine-3-carboxylic acid , the key step after obtaining the piperidine-3-carboxylic acid core is the N-alkylation with 2-ethylbutyl moiety. While direct literature on this exact alkylation is limited, general synthetic strategies for N-alkylation of piperidine derivatives include:

- Alkyl halide substitution : Reacting piperidine-3-carboxylic acid or its protected derivatives with 2-ethylbutyl bromide or chloride under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents such as DMF or acetonitrile.

- Reductive amination : Using 2-ethylbutanal with piperidine-3-carboxylic acid or its derivatives in the presence of a reducing agent like sodium triacetoxyborohydride.

Protection of the carboxylic acid group (e.g., as methyl or tert-butyl ester) is often employed to prevent side reactions during alkylation.

Protection and Functional Group Transformations

For selective reactions, the carboxylic acid can be protected as esters, such as tert-butyl esters, which are stable under basic alkylation conditions and can be removed later by acid treatment. For example, tert-butyl 3-(cyanoMethyl)piperidine-1-carboxylate has been synthesized and further reduced to aldehyde or alcohol intermediates using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C to 20 °C). This approach allows stepwise functionalization of the piperidine ring and side chains.

Detailed Preparation Protocol (Hypothetical Based on Literature)

Research Findings and Analysis

The hydrogenation step is critical for obtaining the saturated piperidine ring with high stereochemical integrity and purity. Use of Pd/C catalyst under controlled temperature and pressure ensures efficient conversion without over-reduction or side reactions.

Protection of the carboxylic acid as a tert-butyl ester is a common and effective strategy to prevent acid-base side reactions during N-alkylation. This step is well-documented in the synthesis of related piperidine derivatives.

N-Alkylation with branched alkyl halides such as 2-ethylbutyl bromide requires careful control of reaction conditions to avoid multiple alkylations or elimination side reactions. The choice of base and solvent impacts yield and selectivity.

Emerging photocatalytic homologation methods offer potential for future streamlined syntheses but currently are more applicable to simple carboxylic acids rather than complex substituted piperidines.

Chemical Reactions Analysis

1-(2-Ethylbutyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

1-(2-Ethylbutyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

1-(2-Ethylbutyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylbutyl group and a carboxylic acid functional group. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 213.32 g/mol. Its structure is essential for its interaction with biological targets, influencing its pharmacokinetics and dynamics.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit various biological activities:

- Inhibition of Enzymes : Studies have shown that certain piperidine derivatives can act as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. This inhibition could have implications for metabolic disorders such as diabetes .

- Antiviral Properties : There is emerging evidence suggesting that piperidine derivatives may possess antiviral properties. For instance, molecular modeling studies indicate potential interactions with viral proteins, which could inhibit viral replication .

Case Studies

- Inhibition of PDHK : A study highlighted the efficacy of piperidine derivatives in inhibiting PDHK, which is significant in regulating glucose metabolism. The findings suggest that these compounds can modulate metabolic pathways, potentially aiding in the treatment of conditions like type 2 diabetes .

- Antiviral Activity : A recent investigation into novel antiviral agents included this compound among other compounds. The study utilized molecular docking techniques to assess the binding affinity of the compound to viral proteins, indicating promising antiviral activity that warrants further investigation .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 1-(2-Ethylbutyl)piperidine-3-carboxylic acid with high purity?

- Methodological Answer : A multi-step synthesis involving piperidine ring functionalization and alkylation is typically employed. Key steps include:

- N-Alkylation : React piperidine-3-carboxylic acid with 2-ethylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Quality Control : Validate batch consistency using NMR (¹H/¹³C) and mass spectrometry to detect residual solvents or byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 1.2–1.6 (m, ethylbutyl chain), δ 2.8–3.4 (piperidine ring protons), and δ 12.5 (broad, carboxylic acid proton). ¹³C NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons .

- Chromatography : Pair reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity and retention time reproducibility .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 65.4%, H: 9.5%, N: 5.1%) to rule out hydrates or salt forms .

Q. How do solvent systems influence the solubility of this compound in experimental setups?

- Methodological Answer :

- Polar Solvents : Moderately soluble in DMSO (10–20 mg/mL) and methanol (5–10 mg/mL) due to the carboxylic acid group.

- Nonpolar Solvents : Limited solubility in hexane or chloroform (<1 mg/mL).

- Optimization : For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to minimize solvent interference. Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if conflicting IC₅₀ values arise, test compound stability under assay conditions (pH, temperature) via LC-MS .

- Batch Variability : Analyze salt content (e.g., TFA vs. HCl salts) and residual solvents using ion chromatography, as these can alter bioactivity .

- Theoretical Modeling : Apply density functional theory (DFT) to predict protonation states or tautomeric forms that may affect receptor binding .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) in a 2³ factorial design .

- Response Surface Methodology (RSM) : Use central composite design to model yield (%) and purity (%) as responses. Prioritize factors with Pareto charts to identify critical parameters (e.g., temperature > solvent) .

- Validation : Replicate optimal conditions (e.g., 80°C, 0.5 eq K₂CO₃, DMF) across 3–5 batches to confirm robustness .

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Reaction Pathway Simulation : Employ quantum mechanical/molecular mechanical (QM/MM) methods to model alkylation transition states. Software like Gaussian or ORCA can calculate activation energies for alternative pathways .

- Machine Learning : Train models on existing piperidine derivative datasets to predict regioselectivity or byproduct formation. Use descriptors like electrophilicity index or frontier molecular orbital energies .

- Experimental Feedback : Integrate computational predictions with high-throughput screening (HTS) to iteratively refine reaction conditions .

Data Contradiction Analysis Framework

- Case Study : If NMR data conflicts with computational predictions (e.g., unexpected diastereomer formation):

- Re-examine Synthesis : Verify alkylating agent stereochemistry and reaction pH.

- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to assign stereochemistry definitively .

- Theoretical Validation : Re-run DFT calculations with solvent correction (e.g., PCM model for DMSO) to align predictions with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.